5-(3-methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Properties
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-29-13-5-10-24-14-17(20(27)25-11-8-22-9-12-25)19-18(15-24)21(28)26(23-19)16-6-3-2-4-7-16/h2-4,6-7,14-15,22H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPPKUFPXIWMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring is usually constructed using a cyclization reaction involving an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.
Fusion of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are fused together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of Substituents: The various substituents, such as the 3-methoxypropyl, phenyl, and piperazine-1-carbonyl groups, are introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous pyrazolo-fused heterocycles:
Key Structural and Functional Insights:
Core Heterocycle Influence: Pyrazolo[4,3-c]pyridin-3-one (target compound) vs. pyrazolo[1,5-a]pyrimidin-7-one (): The pyridinone core in the target compound may offer distinct hydrogen-bonding capabilities compared to pyrimidinone derivatives, affecting enzyme binding .
Substituent Effects :
- Piperazine Derivatives : The 7-piperazine-carbonyl group in the target compound and analogs is associated with solubility and kinase/phosphodiesterase binding. Fluorination (as in ) may enhance blood-brain barrier penetration .
- Methoxypropyl vs. Ethyl/Propyl Groups : The 3-methoxypropyl chain in the target compound likely provides greater metabolic stability than shorter alkyl chains (e.g., ethyl in ) due to reduced oxidative susceptibility .
- Aromatic Substituents : Phenyl groups at position 2 (target compound) or 5 () contribute to hydrophobic interactions, while methoxy/methyl groups fine-tune electronic properties .
Piperazine-containing analogs (e.g., ) are frequently linked to phosphodiesterase inhibition, implying a possible mechanism for the target compound .
Q & A
Q. Basic Methodological Approach :
- Stepwise Synthesis : Follow multi-step protocols involving cyclization of precursors (e.g., pyrazolone intermediates with aldehydes) under acidic conditions .
- Condition Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the piperazine or pyrazolopyridine moieties . Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to remove unreacted starting materials .
Q. Advanced Strategy :
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters. For example, higher polarity solvents may enhance cyclization rates .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity for the pyrazolopyridine core .
What analytical techniques are most reliable for confirming the 3D structure of this compound?
Q. Basic Approach :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxypropyl and phenyl groups). Compare chemical shifts with structurally similar pyrazolopyridines .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions to validate stereoelectronic effects .
- DFT Calculations : Compare computed vs. experimental NMR/IR spectra to resolve ambiguities in tautomeric forms .
How should researchers design assays to evaluate this compound’s activity in neurological targets?
Q. Basic Protocol :
- In Vitro Binding Assays : Screen against serotonin/dopamine receptors or phosphodiesterases (PDEs) using radioligand displacement assays .
- Dose-Response Curves : Test concentrations from 1 nM–10 µM to determine IC₅₀ values .
Q. Advanced Design :
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for PDE isoforms .
- Neuronal Cell Models : Differentiate SH-SY5Y cells and assess neuroprotection against oxidative stress .
How to resolve contradictions in reported biological activity data across studies?
Q. Methodological Framework :
- Structural Validation : Reconfirm compound purity (≥95% via HPLC) and identity (NMR/HRMS) to rule out batch variability .
- Assay Standardization : Compare protocols (e.g., ATP concentrations in kinase assays) and use positive controls (e.g., sildenafil for PDE5) .
- Meta-Analysis : Cross-reference with analogs (e.g., ethyl ester vs. free carboxylic acid derivatives) to identify structure-activity trends .
What mechanistic studies are recommended to elucidate this compound’s pharmacological action?
Q. Advanced Strategies :
- Molecular Docking : Model interactions with PDE5 or serotonin receptors using AutoDock Vina. Prioritize residues critical for ligand binding (e.g., Gln817 in PDE5) .
- Metabolite Profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., demethylation of methoxypropyl) .
How can solubility and pharmacokinetic properties be improved for in vivo studies?
Q. Basic Optimization :
- logP Adjustment : Replace the methoxypropyl group with PEGylated chains to enhance aqueous solubility .
- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated piperazine) for improved oral bioavailability .
What stability challenges arise during storage, and how to mitigate them?
Q. Methodological Solutions :
- Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze via HPLC for hydrolysis of the piperazine-carbonyl bond .
- Lyophilization : Prepare lyophilized powders under vacuum to prevent moisture-induced degradation .
How to address regioselectivity issues during functionalization of the pyrazolopyridine core?
Q. Advanced Synthesis :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution .
- Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective functionalization at the 4-position .
What strategies are effective for identifying off-target interactions in complex biological systems?
Q. Advanced Profiling :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from brain lysates .
- CRISPR Screens : Perform genome-wide knockout screens to identify synthetic lethal targets .
How to validate the compound’s purity beyond standard chromatographic methods?
Q. Advanced Techniques :
- qNMR (Quantitative NMR) : Use ¹H NMR with an internal standard (e.g., maleic acid) for absolute quantification .
- DSC (Differential Scanning Calorimetry) : Analyze melting point depression to detect polymorphic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
